molecular formula C22H28N2O B4600798 N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide

N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide

Cat. No.: B4600798
M. Wt: 336.5 g/mol
InChI Key: GLERYIWEPDAKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-methylphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide is a useful research compound. Its molecular formula is C22H28N2O and its molecular weight is 336.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.220163521 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Disposition and Metabolism in Drug Development :The study of compounds such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868) highlights the importance of understanding the disposition and metabolism of novel therapeutic agents. SB-649868, an orexin 1 and 2 receptor antagonist, was examined for its pharmacokinetic properties in humans, including metabolism and excretion patterns. Such research is crucial for developing effective and safe medications by determining optimal dosages, administration routes, and potential interactions with other substances (Renzulli et al., 2011).

Diagnostic Imaging in Oncology :Compounds like iodine-123-(S)-2-hydroxy-3-iodo-6-methoxy-N-[(1-ethyl-2-pyrrolidinyl) methyl] benzamide ([123I]-(S)-IBZM) demonstrate the utility of benzamides in diagnostic imaging. This compound has been used in scintigraphic detection to visualize melanoma metastases, taking advantage of the ectodermic origin of melanocytes and their presence in the substantia nigra. Such applications underscore the potential of chemically engineered molecules in enhancing diagnostic accuracy for various cancers (Maffioli et al., 1994).

Environmental and Health Impact Studies :Research into the environmental presence and health effects of chemical compounds, including various phenols and parabens, provides insights into public health risks and informs regulatory policies. For example, studies on the urinary concentrations of environmental phenols and parabens among pregnant women have explored potential associations with oxidative stress and inflammation. This research can contribute to understanding the long-term health implications of exposure to these chemicals and the development of safer alternatives (Watkins et al., 2015).

Properties

IUPAC Name

N-[3-(4-methylphenyl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O/c1-18-6-8-19(9-7-18)5-4-14-23-22(25)21-12-10-20(11-13-21)17-24-15-2-3-16-24/h6-13H,2-5,14-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLERYIWEPDAKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.